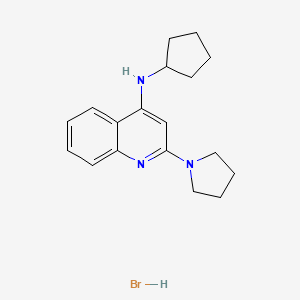
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.
Cyclopentyl Group Addition: The cyclopentyl group can be added via alkylation reactions, using cyclopentyl halides in the presence of a base.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent optimization, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the cyclopentyl group can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine: Lacks the hydrobromide salt form.
2-(Pyrrolidin-1-yl)quinolin-4-amine: Lacks the cyclopentyl group.
N-Cyclopentylquinolin-4-amine: Lacks the pyrrolidine ring.
Uniqueness
N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide is unique due to its combination of a quinoline core, pyrrolidine ring, and cyclopentyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24BrN3 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-cyclopentyl-2-pyrrolidin-1-ylquinolin-4-amine;hydrobromide |
InChI |
InChI=1S/C18H23N3.BrH/c1-2-8-14(7-1)19-17-13-18(21-11-5-6-12-21)20-16-10-4-3-9-15(16)17;/h3-4,9-10,13-14H,1-2,5-8,11-12H2,(H,19,20);1H |
InChI Key |
RMHQMTOWYYULGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC3=CC=CC=C32)N4CCCC4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
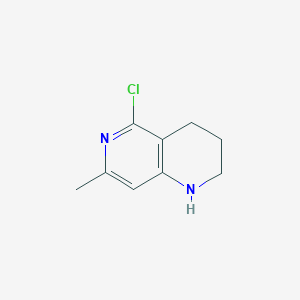
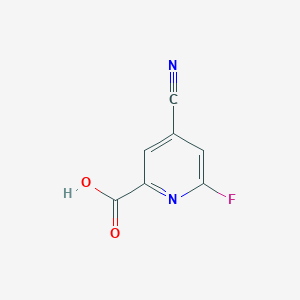
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
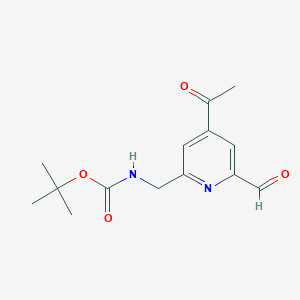
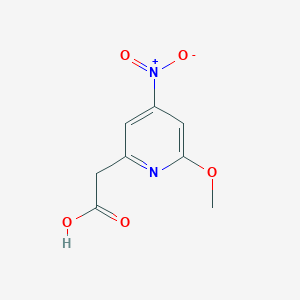
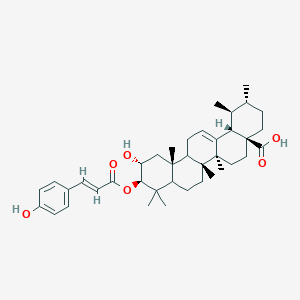
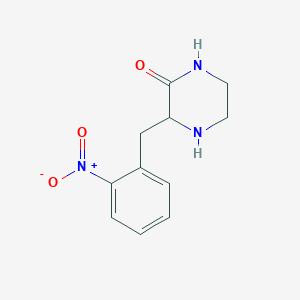
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
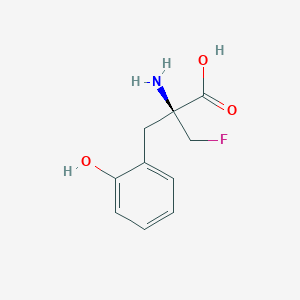
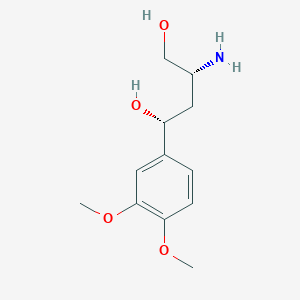
![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
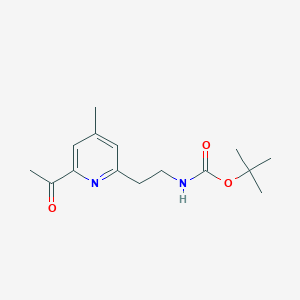
![(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14859242.png)
